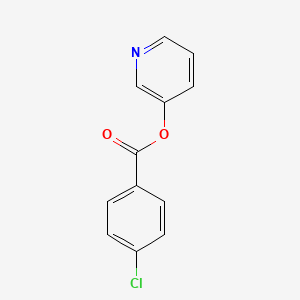

Pyridin-3-yl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-5-3-9(4-6-10)12(15)16-11-2-1-7-14-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTWKLWYLFOQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Pyridin 3 Yl 4 Chlorobenzoate

Advanced Esterification Techniques

The Steglich esterification is a mild and effective method for forming ester bonds, particularly suitable for substrates that may be sensitive to harsher conditions. dntb.gov.uanih.gov This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). dntb.gov.uaresearchgate.net

The reaction mechanism involves the activation of the carboxyl group of 4-chlorobenzoic acid by DCC to form a highly reactive O-acylisourea intermediate. nih.gov DMAP then acts as an acyl transfer agent, forming a reactive N-acylpyridinium salt. researchgate.net This intermediate is subsequently attacked by the hydroxyl group of 3-hydroxypyridine (B118123) to yield the final ester, Pyridin-3-yl 4-chlorobenzoate (B1228818). A key feature of this method is the in-situ removal of water by DCC, which forms the insoluble byproduct dicyclohexylurea (DCU). dntb.gov.ua The reaction is generally performed at room temperature in aprotic solvents like dichloromethane (B109758) (DCM). researchgate.net

While effective, this method can sometimes present challenges in purification due to the DCU byproduct. mdpi.com Variants using other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to simplify workup procedures. researchgate.net

Table 1: Representative Conditions for Steglich Esterification

| Parameter | Condition |

|---|---|

| Reactants | 3-Hydroxypyridine, 4-Chlorobenzoic Acid |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

The Mitsunobu reaction provides another mild route to esters, proceeding with a characteristic inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the achiral 3-hydroxypyridine. nih.govnih.gov The classic Mitsunobu reaction involves a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov

In this process, the triphenylphosphine and DEAD combine to form a betaine (B1666868) intermediate. nih.gov This intermediate activates the 3-hydroxypyridine, converting the hydroxyl group into a good leaving group. The carboxylate of 4-chlorobenzoic acid then acts as a nucleophile, displacing the activated hydroxyl group to form the desired ester. nih.gov

A significant challenge with the standard Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. nih.gov To address this, modified protocols have been developed. One effective modification employs polymer-supported triphenylphosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (ADDP). acs.orgnih.gov The use of a polymer-supported reagent allows for the easy removal of the resulting phosphine oxide by simple filtration, greatly simplifying the purification process. acs.org This approach has proven versatile and efficient for the synthesis of various pyridine (B92270) ethers and is highly amenable to the synthesis of pyridinyl esters. acs.orgewha.ac.kr

Table 2: Modified Mitsunobu Protocol for Pyridinol Esterification

| Parameter | Reagent/Condition |

|---|---|

| Reactants | 3-Hydroxypyridine, 4-Chlorobenzoic Acid |

| Phosphine | Polymer-supported Triphenylphosphine (PS-PPh₃) |

| Azodicarboxylate | 1,1'-(Azodicarbonyl)dipiperidine (ADDP) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

Biocatalysis using enzymes offers a green and highly selective alternative for ester synthesis. Lipases are the most commonly used enzymes for esterification due to their stability in organic solvents and broad substrate specificity. nih.govnih.gov The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is a particularly robust and efficient biocatalyst for such transformations. researchgate.netresearchgate.net

The enzymatic synthesis of Pyridin-3-yl 4-chlorobenzoate would involve the direct condensation of 3-hydroxypyridine and 4-chlorobenzoic acid. The reaction is typically carried out in a non-polar organic solvent like hexane or toluene to minimize the hydrolysis of the ester product. nih.govresearchgate.net Water, a byproduct of the reaction, often needs to be removed to shift the equilibrium towards ester formation, which can be achieved by using molecular sieves. researchgate.net

Enzymatic methods are renowned for their high regioselectivity, which is crucial when dealing with substrates containing multiple hydroxyl groups. researchgate.net For 3-hydroxypyridine, while there is only one hydroxyl group, the enzyme's specificity ensures that acylation occurs at the intended site without side reactions. This method operates under very mild conditions (typically 40-60 °C), preventing degradation of sensitive substrates and reducing energy consumption. researchgate.netresearchgate.net

Table 3: Typical Conditions for Lipase-Catalyzed Esterification

| Parameter | Condition |

|---|---|

| Biocatalyst | Novozym 435 (Candida antarctica Lipase B) |

| Reactants | 3-Hydroxypyridine, 4-Chlorobenzoic Acid |

| Solvent | n-Hexane or Toluene |

| Dehydrating Agent | Molecular Sieves (e.g., 3Å) |

| Temperature | 50 °C |

| Reaction Time | 24-48 hours |

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries and simplifies purification by allowing excess reagents and byproducts to be washed away from the product, which remains attached to an insoluble resin. acs.org

A plausible solid-phase synthesis of this compound could begin by immobilizing 4-chlorobenzoic acid onto a suitable solid support, such as a Wang resin or a 2-chlorotrityl chloride resin. This is typically achieved using standard coupling conditions, for example, with DIC and a catalytic amount of DMAP. Once the acid is anchored to the resin, the excess reagents are washed away.

In the subsequent step, a solution of 3-hydroxypyridine in a suitable solvent, along with coupling agents (like DIC/DMAP or HBTU/DIPEA), is added to the resin-bound acid. acs.org After the coupling reaction is complete, the resin is thoroughly washed to remove all soluble materials. The final step is the cleavage of the desired ester from the resin. For a Wang resin, this is typically accomplished under acidic conditions, for instance, with a high concentration of trifluoroacetic acid (TFA) in dichloromethane. This releases the pure this compound into the solution, which can then be isolated by simple evaporation.

Modern synthesis techniques like microwave irradiation and continuous flow chemistry offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved yields, and enhanced safety and scalability.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate esterification reactions by efficiently heating the solvent and reactants through dielectric heating. researchgate.netsemanticscholar.org The direct esterification of 3-hydroxypyridine with 4-chlorobenzoic acid, or the coupling using an activated derivative like 4-chlorobenzoyl chloride, can be performed in a dedicated microwave reactor. This technique often leads to a significant reduction in reaction time from hours to minutes and can improve yields by minimizing the formation of side products.

Flow Chemistry Synthesis: Continuous flow chemistry involves pumping reactants through a heated tube or reactor coil where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of this compound, a solution of 3-hydroxypyridine and 4-chlorobenzoyl chloride could be mixed and pumped through a heated reactor. The continuous nature of the process allows for safe handling of reactive intermediates and easy scalability by simply running the system for a longer duration.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the availability of its two key precursors: 3-hydroxypyridine and an activated form of 4-chlorobenzoic acid.

3-Hydroxypyridine: This precursor can be synthesized through several routes. A common laboratory and industrial method involves the reaction of furfurylamine (B118560) with hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl). The reaction proceeds through oxidation and ring-opening of the furan ring, followed by acid-catalyzed cyclization to form the pyridine ring. Optimal conditions for this transformation have been reported with a molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1, affording 3-hydroxypyridine in good yield and high purity. Another approach involves the photooxygenation of furfurylamine derivatives at low temperatures. nih.gov

4-Chlorobenzoic Acid and its Activated Forms: 4-Chlorobenzoic acid is a commercially available starting material. For esterification, it is often converted into a more reactive intermediate, most commonly the acyl chloride, 4-chlorobenzoyl chloride. This transformation is readily achieved by treating 4-chlorobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.net The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the isolation of the acyl chloride. researchgate.net Alternatively, 4-chlorobenzoyl chloride can be prepared from 4-chlorobenzotrichloride (B167033) by controlled hydrolysis in the presence of a Lewis acid like ferric chloride (FeCl₃). researchgate.net

Synthesis and Functionalization of 3-Hydroxypyridine Derivatives

3-Hydroxypyridine is a critical heterocyclic building block. Various synthetic routes have been developed, often utilizing readily available starting materials derived from biomass or petrochemicals.

One prominent method involves the rearrangement of furan derivatives. dur.ac.uk Specifically, 2-acylfurans can be converted to 3-hydroxypyridines by reacting them with ammonia at high temperatures and pressures. dur.ac.uk Another approach starts with furfural, a biomass derivative, which is converted to furfurylamine. google.com The furfurylamine is then oxidized and undergoes ring-closure in the presence of an acid like hydrochloric acid (HCl) to yield 3-hydroxypyridine. google.com

A notable synthesis from furfurylamine involves its reaction with hydrogen peroxide (H₂O₂) in the presence of HCl. researchgate.net Optimal conditions for this reaction have been identified as a molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1. The hydrogen peroxide is added dropwise at a temperature of 0-5 °C, followed by refluxing at 100-105 °C for 30 minutes. This procedure has been reported to produce 3-hydroxypyridine in 76% yield with 99.3% purity. researchgate.netresearchgate.net Photooxygenation of furfurylamine derivatives at low temperatures (-70°C) also provides a high-yield pathway to 3-hydroxypyridines. semanticscholar.org

| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Furfurylamine | H₂O₂, HCl | 0-5°C then 100-105°C | 76% | researchgate.netresearchgate.net |

| Furfurylamine Derivatives | O₂, Light, Triphenylphosphine | -70°C | High | semanticscholar.org |

| 2-Acylfurans | Ammonia | High Temperature & Pressure | High | dur.ac.uk |

Synthesis and Derivatization of 4-Chlorobenzoic Acid and its Acyl Chlorides

The esterification reaction requires an activated form of 4-chlorobenzoic acid to facilitate the nucleophilic attack by 3-hydroxypyridine. The most common activated derivative is the acyl chloride, 4-chlorobenzoyl chloride.

A standard laboratory method for preparing 4-chlorobenzoyl chloride is the reaction of 4-chlorobenzoic acid with thionyl chloride (SOCl₂). This reaction involves heating a solution of the carboxylic acid in excess thionyl chloride, typically at 80°C for several hours, followed by removal of the excess reagent under vacuum.

An alternative industrial process involves the controlled hydrolysis of 4-chlorobenzotrichloride in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), at temperatures below 80°C. google.com This method avoids the use of thionyl chloride and can achieve high conversion rates. For example, heating a mixture of 4-chlorobenzotrichloride and FeCl₃ to 60°C and dosing an equimolar amount of water can result in a conversion of over 95%. google.com

Optimization of Intermediate Reaction Steps and Purity Profiles

Optimizing the synthesis of both the precursors and the final ester is essential for maximizing yield and purity. For the synthesis of 3-hydroxypyridine from furfurylamine, factors such as reaction temperature, reaction time, and the concentration of hydrochloric acid have been investigated to improve the yield. researchgate.net

In the final esterification step, the reaction conditions can be fine-tuned. The choice of base, solvent, and temperature significantly impacts the reaction's efficiency. For instance, increasing the molar excess of the alcohol component in Fischer esterification can shift the equilibrium toward the product. mdpi.com After the reaction, purification is critical to remove unreacted starting materials, byproducts like HCl, and residual catalyst. Common purification techniques include washing the organic phase with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, followed by drying and solvent evaporation. rsc.org For high-purity products, methods like recrystallization or column chromatography are often employed. quora.comscielo.br The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). google.comscielo.br

Reaction Mechanism Elucidation

The formation of this compound from 3-hydroxypyridine and 4-chlorobenzoyl chloride is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions. iitk.ac.intestbook.com

Mechanistic Studies of Ester Bond Formation

The reaction proceeds via a base-catalyzed mechanism. The base, which can be an inorganic base like sodium hydroxide (B78521) (NaOH) or an organic base like pyridine, plays a dual role. byjus.com First, it deprotonates the hydroxyl group of 3-hydroxypyridine, forming the more nucleophilic pyridin-3-olate anion.

The mechanism involves the following steps:

Nucleophilic Attack: The pyridin-3-olate anion attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. chemistry-reaction.com

Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. byjus.com

Acid Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The base present in the reaction mixture neutralizes the HCl, preventing it from protonating the starting 3-hydroxypyridine or the product ester. testbook.com

When pyridine is used as the base, it can also act as a nucleophilic catalyst. nih.govstackexchange.com Pyridine attacks the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is more electrophilic than the original acyl chloride and is readily attacked by the 3-hydroxypyridine, accelerating the reaction. chemistry-reaction.comreddit.com

Kinetic Investigations of Synthesis Pathways

The rate of the esterification reaction is influenced by several factors, including the concentrations of the reactants and catalyst, temperature, and the solvent system. Kinetic studies of similar esterification reactions show that the reaction is typically second-order, depending on the concentration of both the nucleophile (the alcohol or phenoxide) and the electrophile (the acyl chloride).

The rate-determining step is generally the initial nucleophilic attack on the carbonyl carbon. The reactivity of the alcohol or phenol (B47542) is a key factor; phenols are generally less reactive than primary alcohols, but their reactivity can be significantly enhanced by conversion to the corresponding phenoxide ion in the presence of a base. chemistry-reaction.comlibretexts.org The rate of reaction can be monitored by tracking the disappearance of reactants or the appearance of the product over time using spectroscopic or chromatographic methods. Kinetic models can then be developed to describe the reaction and determine rate constants and activation energies. researchgate.net

Solvent Effects and Catalysis in Esterification Reactions

The choice of solvent and catalyst is pivotal in the synthesis of this compound. The classic Schotten-Baumann reaction often employs a two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing an inorganic base (e.g., NaOH). wikipedia.orgcollegedunia.com The reactants and product remain in the organic phase, while the base in the aqueous phase neutralizes the generated HCl. testbook.com Phase-transfer catalysts can be used in such biphasic systems to facilitate the reaction between the water-soluble base and the organic-soluble reactants. researchgate.net

Alternatively, a single-phase system using an aprotic organic solvent and an organic base like pyridine or triethylamine can be used. jk-sci.com Pyridine is particularly effective as it serves as both a base and a nucleophilic catalyst. byjus.comchemtube3d.com The formation of the N-acylpyridinium intermediate significantly enhances the electrophilicity of the acyl group, leading to a faster reaction. stackexchange.com Other catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are even more potent nucleophilic catalysts and are often used in catalytic amounts to accelerate acylations. rsc.org The solvent can also influence the reaction rate; polar aprotic solvents can stabilize charged intermediates and accelerate the reaction.

| Catalyst/System | Solvent System | Role of Catalyst/System | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Biphasic (Water/Organic) | Base: Deprotonates alcohol and neutralizes HCl byproduct. | wikipedia.org |

| Pyridine | Aprotic Organic Solvent | Base and Nucleophilic Catalyst: Forms reactive N-acylpyridinium intermediate. | byjus.comnih.gov |

| Phase-Transfer Catalyst | Biphasic (Water/Organic) | Transfers hydroxide or phenoxide ions to the organic phase. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry offer a framework for designing chemical processes that are environmentally benign. mdpi.comrsc.org For the synthesis of this compound, this involves a critical evaluation of starting materials, solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Conventional esterification reactions often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. A significant advancement in green synthesis is the development of solvent-free reaction conditions. For the synthesis of this compound, a potential solvent-free approach involves the direct reaction of 3-hydroxypyridine with 4-chlorobenzoyl chloride or 4-chlorobenzoic acid under controlled temperature and potentially with microwave irradiation.

Microwave-assisted organic synthesis, in the absence of a solvent, can accelerate reaction rates and often leads to higher yields with reduced by-product formation. researchgate.net The high energy efficiency of microwave heating makes it an attractive green alternative to conventional heating methods.

Table 1: Comparison of Conventional and Solvent-Free Synthesis of this compound (Hypothetical)

| Parameter | Conventional Method (e.g., in Toluene) | Solvent-Free Microwave Method |

| Solvent | Toluene | None |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High (prolonged heating) | Low (rapid heating) |

| Work-up Procedure | Solvent removal, multiple extractions | Simplified, direct isolation |

| Environmental Impact | VOC emissions, solvent waste | Minimal |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.comnih.gov The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound from 3-hydroxypyridine and 4-chlorobenzoyl chloride, the reaction produces hydrochloric acid as a by-product, which lowers the atom economy.

Reaction: C₅H₅NO + C₇H₄Cl₂O → C₁₂H₈ClNO₂ + HCl

Table 2: Theoretical Atom Economy for this compound Synthesis

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | By-product | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 3-hydroxypyridine + 4-chlorobenzoyl chloride | 95.10 + 175.01 | This compound | 233.65 | HCl | 36.46 | 86.5 |

| 3-hydroxypyridine + 4-chlorobenzoic acid | 95.10 + 156.57 | This compound | 233.65 | H₂O | 18.02 | 92.8 |

Waste reduction strategies also involve the use of catalytic rather than stoichiometric reagents. The use of a recyclable acid catalyst for the esterification of 3-hydroxypyridine with 4-chlorobenzoic acid would be preferable to a stoichiometric amount of a dehydrating agent.

While the core structures of this compound are derived from petrochemical feedstocks, green chemistry encourages the use of renewable resources where possible. This could involve utilizing biocatalysts, such as immobilized lipases, for the esterification process. Lipases are known to catalyze ester synthesis under mild conditions and can exhibit high selectivity, reducing the formation of by-products.

Furthermore, the development of catalysts from renewable sources, such as metal ions supported on biopolymers like cellulose or chitosan, presents a promising avenue for greening the synthesis of this compound. These heterogeneous catalysts can be easily separated from the reaction mixture and reused, further minimizing waste.

Yield Optimization and Scalability Studies

Optimizing the reaction yield is crucial for the economic and environmental viability of any chemical process. For the synthesis of this compound, several parameters can be systematically varied to maximize the yield.

Table 3: Factors for Yield Optimization in the Synthesis of this compound (Illustrative)

| Parameter | Effect on Yield | Optimization Strategy |

| Temperature | Can increase reaction rate, but may also lead to side reactions. | Determine the optimal temperature that balances rate and selectivity. |

| Catalyst Loading | Increasing catalyst amount can increase the rate, but may also increase cost and complicate purification. | Identify the minimum effective catalyst concentration. |

| Reactant Ratio | Using an excess of one reactant can drive the equilibrium towards the product. | Systematically vary the molar ratio of 3-hydroxypyridine to the acylating agent. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can lead to product decomposition. | Monitor the reaction progress over time to determine the optimal duration. |

The scalability of a synthetic process is a critical factor for industrial production. A scalable process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, another pyridine derivative, was successfully developed by optimizing reaction conditions and purification methods. researchgate.net A similar approach would be necessary for this compound. Transitioning from laboratory-scale to pilot-plant and then to full-scale production requires careful consideration of heat transfer, mass transfer, and mixing, which can differ significantly at larger scales. For a solvent-free reaction, ensuring uniform heating and mixing becomes particularly challenging and may require specialized equipment.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a vital tool for probing the vibrational modes of Pyridin-3-yl 4-chlorobenzoate (B1228818), offering information that is complementary to infrared (IR) spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Key Raman-active modes for this molecule are expected to arise from the pyridine (B92270) and chlorobenzene (B131634) rings. The intense bands around 1000 cm⁻¹ and 1030 cm⁻¹ are characteristic of the ring breathing modes of the pyridine moiety. researchgate.net Variations in the position and intensity of these bands can provide insights into the electronic environment and intermolecular interactions of the pyridine ring within the crystal lattice.

Table 1: Expected Key Raman Shifts for Pyridin-3-yl 4-chlorobenzoate

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Associated Structural Unit |

|---|---|---|

| Pyridine Ring Breathing | ~1030 | Pyridine Ring |

| Pyridine Ring Breathing | ~1000 | Pyridine Ring |

Computational Vibrational Spectroscopy for Band Assignment and Interpretation

To achieve a more precise assignment and a deeper understanding of the vibrational modes, computational methods such as Density Functional Theory (DFT) are employed. researchgate.net By calculating the theoretical vibrational frequencies and intensities, a direct correlation with the experimental Raman and IR spectra can be established. These computational approaches allow for the visualization of the atomic motions associated with each vibrational mode, aiding in the unambiguous assignment of complex spectral features. pharmacy180.com

For a related compound, quinolin-8-yl 4-chlorobenzoate, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to assign its vibrational spectrum. nih.gov A similar computational approach for this compound would involve optimizing the molecular geometry and then performing a frequency calculation. The calculated wavenumbers are often scaled to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. youtube.comwhitman.edu Such studies can also predict the Raman activities of different modes, further assisting in the interpretation of the experimental spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within this compound, which are primarily associated with the aromatic chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions originating from the conjugated π-systems of the pyridine and chlorobenzene rings. wikipedia.org These transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. For pyridine itself, a strong absorption band corresponding to a π→π* transition is observed around 256 nm. researchgate.net

The position and intensity of the absorption bands in the UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons in the ground state can interact with polar solvent molecules, lowering the energy of the ground state more than the excited state. youtube.com Studying the solvatochromic behavior of this compound by recording its UV-Vis spectra in a series of solvents with varying polarities can help in the assignment of the observed electronic transitions.

Hypsochromic (blue) shifts and hypochromic (decrease in absorbance) effects can arise from various factors, including structural constraints that reduce the extent of conjugation or specific intermolecular interactions. For instance, protonation of the pyridine nitrogen would lead to a significant hypsochromic shift of the n→π* transition, as the non-bonding electrons are no longer available for excitation.

Analysis of these effects can provide valuable information about the electronic structure and environment of the chromophores. For example, comparing the spectrum of this compound to its constituent chromophores (e.g., 3-hydroxypyridine (B118123) and 4-chlorobenzoic acid) can reveal the electronic consequences of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. A prominent fragmentation pathway for aromatic esters involves the cleavage of the ester bond. pharmacy180.comwhitman.edu This would lead to the formation of a 4-chlorobenzoyl cation and a pyridin-3-yloxy radical, or a pyridin-3-yl cation and a 4-chlorobenzoate radical. The most stable of these charged fragments will typically produce the base peak in the spectrum.

Another common fragmentation pathway for benzoate (B1203000) esters is the loss of the alkoxy group as a radical, leading to the formation of an acylium ion. pharmacy180.com In this case, the loss of the pyridin-3-yloxy radical would result in the 4-chlorobenzoyl cation. Further fragmentation of this ion could involve the loss of a neutral carbon monoxide (CO) molecule to produce the 4-chlorophenyl cation. youtube.com The presence of the chlorine atom would also give rise to a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 233 | [C₁₂H₈ClNO₂]⁺ | Molecular Ion (M⁺) |

| 139 | [C₇H₄ClO]⁺ | Loss of pyridin-3-yloxy radical |

| 111 | [C₆H₄Cl]⁺ | Loss of CO from [C₇H₄ClO]⁺ |

| 94 | [C₅H₄NO]⁺ | Loss of 4-chlorobenzoyl radical |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, thereby confirming the molecular formula of the synthesized compound.

For this compound, the expected molecular formula is C₁₂H₈ClNO₂. The theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). The determination of the experimental exact mass via HRMS and its comparison with the theoretical value is a crucial step in the structural validation process. A close agreement between the experimental and theoretical masses provides strong evidence for the correct elemental composition of the molecule.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₈ClNO₂ |

| Theoretical Monoisotopic Mass (for [M+H]⁺) | 234.0316 u |

| Expected Experimental Mass Range (±5 ppm) | 234.0304 - 234.0328 u |

Note: The values in this table are theoretical and serve as a reference for expected experimental outcomes.

Fragmentation Pathway Analysis for Structural Confirmation

Electron Ionization (EI) mass spectrometry is a common technique used to induce fragmentation of organic molecules. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable information about the compound's structure. The analysis of these fragments helps in piecing together the molecular architecture. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ester linkage and subsequent decomposition of the resulting ions.

Based on established fragmentation patterns of pyridine carboxylic acid esters and related structures, the following primary fragmentation steps can be predicted tandfonline.com:

Formation of the 4-chlorobenzoyl cation: The most likely initial fragmentation is the cleavage of the ester bond, leading to the formation of the highly stable 4-chlorobenzoyl cation.

Formation of the pyridin-3-ol radical cation: Concurrently, the pyridin-3-yl portion can be detected as a radical cation.

Decarbonylation: The 4-chlorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the 4-chlorophenyl cation.

Fragmentation of the pyridine ring: The pyridinyl fragment can undergo characteristic ring fragmentation, often involving the loss of hydrogen cyanide (HCN) tandfonline.com.

Table 2: Predicted Key Fragment Ions of this compound in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |

| 233/235 | [C₁₂H₈ClNO₂]⁺ | Molecular Ion |

| 139/141 | [C₇H₄ClO]⁺ | C₅H₄NO• |

| 111/113 | [C₆H₄Cl]⁺ | CO |

| 95 | [C₅H₄NO]⁺ | C₇H₄ClO• |

| 78 | [C₅H₄N]⁺ | O |

| 51 | [C₄H₃]⁺ | HCN from pyridinyl fragment |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1, which is a characteristic signature for chlorine-containing compounds. chegg.com

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of specific, selected ions. In an MS/MS experiment, an ion of interest (a "parent" ion) from the initial mass spectrum is isolated and then subjected to further fragmentation to produce a series of "daughter" ions. This technique is invaluable for confirming proposed fragmentation pathways and for distinguishing between isomers.

For this compound, an MS/MS analysis would typically involve the following steps:

Parent Ion Selection: The molecular ion ([C₁₂H₈ClNO₂]⁺) or a major fragment ion, such as the 4-chlorobenzoyl cation (m/z 139), would be selected in the first mass analyzer.

Collision-Induced Dissociation (CID): The selected parent ion is passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This collision imparts energy to the ion, causing it to fragment.

Daughter Ion Analysis: The resulting daughter ions are then analyzed in a second mass analyzer, producing an MS/MS spectrum.

By analyzing the daughter ions produced from a specific parent ion, the connectivity of the atoms within that parent ion can be deduced, providing unambiguous confirmation of its structure. For example, the MS/MS spectrum of the m/z 139 ion would be expected to show a prominent peak at m/z 111, corresponding to the loss of carbon monoxide, which would confirm its identity as the 4-chlorobenzoyl cation.

Table 3: Predicted MS/MS Transitions for this compound

| Parent Ion (m/z) | Predicted Daughter Ion(s) (m/z) | Inferred Neutral Loss | Structural Implication |

| 233 | 139, 95 | C₅H₄NO•, C₇H₄ClO• | Confirms the presence of the 4-chlorobenzoyl and pyridin-3-oxy moieties. |

| 139 | 111 | CO | Confirms the structure of the 4-chlorobenzoyl cation. |

| 95 | 67 | CO | Suggests fragmentation of the pyridin-3-oxy radical. |

Note: The data in this table is predictive and illustrates the expected outcomes of an MS/MS experiment designed to confirm the structure of this compound.

Crystallographic Analysis and Solid State Chemistry

Single-Crystal X-ray Diffraction

Growing a suitable single crystal of Pyridin-3-yl 4-chlorobenzoate (B1228818) would be the first and most critical step. This would allow for a detailed investigation using single-crystal X-ray diffraction, which can unambiguously determine the molecular structure.

From the diffraction data, the precise bond lengths, bond angles, and torsion angles within the Pyridin-3-yl 4-chlorobenzoate molecule would be determined. This would reveal the planarity of the pyridine (B92270) and chlorophenyl rings and the conformation of the ester linkage connecting them. The dihedral angle between the two aromatic rings is a key conformational parameter that would be established.

The analysis would yield the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters define the repeating lattice structure of the crystal. The number of molecules in the unit cell (Z) would also be determined, providing information on how the molecules are arranged in the solid state.

Table 4.1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Hydrogen Bonding Networks: While this compound does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds could play a significant role in the crystal packing. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are potential hydrogen bond acceptors.

Halogen Bonding: The chlorine atom on the benzoate (B1203000) ring can participate in halogen bonding (C-Cl···O or C-Cl···N), acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms in neighboring molecules.

π-π Stacking: The aromatic pyridine and chlorophenyl rings can engage in π-π stacking interactions. The analysis would determine the geometry of these interactions (e.g., face-to-face, offset) and the centroid-to-centroid distances.

C-H···π Interactions: Interactions between C-H bonds and the π-systems of the aromatic rings are also expected to contribute to the crystal's stability.

Table 4.2: Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) |

Crystallization under different conditions (e.g., different solvents, temperatures) could potentially lead to different crystalline forms known as polymorphs. These polymorphs would have the same chemical composition but different crystal structures and, consequently, different physical properties. Pseudopolymorphism, which involves the inclusion of solvent molecules in the crystal lattice (solvates), would also be investigated.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is essential for characterizing the bulk material. A PXRD pattern serves as a fingerprint for a specific crystalline phase. It would be used to confirm the phase purity of the synthesized this compound and to identify any potential polymorphic forms in the bulk sample.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.

Crystal Engineering Strategies for Tailoring Solid-State Properties

Crystal engineering provides a powerful toolkit for the rational design and synthesis of crystalline materials with desired properties. For this compound, strategies to tailor its solid-state properties would focus on the predictable manipulation of its key intermolecular interactions. While specific experimental data on the crystal engineering of this exact compound is not extensively available in the public domain, we can infer potential strategies based on the known behavior of its constituent functional groups in similar molecular systems.

The primary interaction sites on the molecule are the nitrogen atom of the pyridine ring, which is a hydrogen bond acceptor, the chlorine atom on the benzoate ring, which can act as a halogen bond donor, and the two aromatic rings, which are capable of engaging in π-π stacking interactions.

Hydrogen Bonding:

The pyridine nitrogen is a strong hydrogen bond acceptor. Co-crystallization with molecules that are effective hydrogen bond donors (co-formers) is a primary strategy to systematically modify the crystal structure. The strength and geometry of the resulting hydrogen bonds will significantly influence the supramolecular assembly. For instance, co-crystallization with carboxylic acids, phenols, or other molecules with acidic protons would likely lead to the formation of robust hydrogen-bonded synthons. In related systems involving aminopyridines and chlorobenzoic acids, strong N-H···O and O-H···N hydrogen bonds have been observed to be the primary drivers of the crystal packing. mdpi.com

Halogen Bonding:

The chlorine atom in the 4-position of the benzoate ring can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. The strength of this interaction can be tuned by the choice of the halogen bond acceptor. In the solid state, the carbonyl oxygen of an adjacent molecule or the nitrogen of the pyridine ring could potentially act as halogen bond acceptors. The interplay between hydrogen and halogen bonding can lead to complex and diverse supramolecular architectures. Studies on related halobenzoic acids have shown that halogen-halogen interactions can also play a role in stabilizing the crystal lattice. mdpi.com

π-π Stacking:

Polymorphism and Co-crystallization:

The potential for different arrangements of these non-covalent interactions means that this compound may exhibit polymorphism, where it can crystallize in multiple distinct crystal structures with different physical properties. The targeted formation of specific polymorphs can be achieved by carefully controlling crystallization conditions such as solvent, temperature, and saturation.

A more deliberate approach to modifying the solid-state properties is through co-crystallization. By introducing a second molecular component (a co-former), new sets of intermolecular interactions can be systematically introduced, leading to the formation of a co-crystal with a unique crystal structure and potentially enhanced properties. The selection of a co-former would be guided by the principles of supramolecular chemistry to favor the formation of desired synthons.

Interactive Data Table: Potential Intermolecular Interactions and Crystal Engineering Strategies

| Interaction Type | Participating Groups | Potential Co-formers/Strategies | Expected Outcome on Solid-State Structure |

| Hydrogen Bonding | Pyridine Nitrogen (Acceptor) | Carboxylic acids, Phenols | Formation of robust synthons, predictable packing motifs |

| Halogen Bonding | Chlorine Atom (Donor) | Carbonyl Oxygen, Pyridine Nitrogen | Directional control of crystal packing, potential for polymorphism |

| π-π Stacking | Pyridine & Chlorobenzene (B131634) Rings | --- | Formation of layered or columnar structures, influences packing density |

| Co-crystallization | Entire Molecule | Various functionalized molecules | Creation of new crystalline phases with tailored properties |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for investigating the properties of organic molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

A crucial first step in any computational study is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For Pyridin-3-yl 4-chlorobenzoate (B1228818), this would involve determining the key bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Hypothetical Optimized Geometrical Parameters for Pyridin-3-yl 4-chlorobenzoate (Illustrative) (Note: This table is for illustrative purposes only, as specific data for the target compound was not found in the literature.)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C(carbonyl)-O(ester) | ~1.35 Å |

| Bond Length | O(ester)-C(pyridyl) | ~1.40 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | C-O-C (ester) | ~118° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability. nih.gov For this compound, one would expect the HOMO to be distributed over the electron-rich regions of the molecule, likely the pyridine (B92270) ring and the oxygen atoms. The LUMO would likely be localized on the electron-deficient 4-chlorobenzoyl moiety.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This table is for illustrative purposes only.)

| Parameter | Hypothetical Energy (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -1.5 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to attack by electrophiles. For this compound, these would be expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen. Regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. These would likely be found on the hydrogen atoms of the pyridine ring and potentially a "σ-hole" on the chlorine atom. mdpi.commdpi.com

Noncovalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and biological recognition. mdpi.com The NCI index is a computational tool that visualizes and characterizes weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, based on the electron density and its derivatives.

For this compound, an NCI analysis would reveal the intramolecular interactions that stabilize its preferred conformation. It would also be instrumental in analyzing the intermolecular interactions in a simulated crystal lattice, identifying key contacts like C-H···O, C-H···N, and potential halogen bonds or π-π stacking between the aromatic rings. researchgate.net

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. mdpi.commdpi.com

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like GIAO (Gauge-Invariant Atomic Orbital). researchgate.net This would help in assigning the signals in the experimental spectra to specific atoms in the molecule.

IR: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. This allows for the identification of characteristic peaks, such as the C=O stretch of the ester, C-O stretches, and vibrations associated with the aromatic rings. mdpi.com

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insight into the molecule's electronic structure. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics is ideal for studying the static properties of a single molecule, molecular dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.

An MD simulation of this compound would provide a detailed picture of its conformational flexibility in different environments, such as in a vacuum or in various solvents. This would reveal how the molecule twists and turns, how its conformation changes over time, and how it interacts with surrounding solvent molecules. This is particularly important for understanding how the molecule behaves in solution, which is often more relevant to its practical applications. The simulations can track the fluctuations in dihedral angles and monitor the formation and breaking of intermolecular hydrogen bonds with solvent molecules. nih.gov

Docking Studies (Mechanistic Focus)

Docking studies are computational simulations that predict the preferred orientation of a ligand when bound to a receptor or enzyme. This information is vital for understanding the mechanistic basis of a compound's biological activity.

Exploration of Binding Modes to Hypothetical Molecular Targets (e.g., enzymes, receptors)

Computational docking simulations have been employed to investigate the binding modes of this compound with various hypothetical molecular targets. These studies often explore a range of potential protein pockets to identify the most energetically favorable binding conformations. The orientation of the pyridin-3-yl moiety and the 4-chlorobenzoate group within the binding site is a key focus, as their positioning dictates the potential for specific interactions.

Elucidation of Specific Ligand-Target Interaction Mechanisms

Through molecular docking, specific interactions between this compound and target macromolecules are elucidated. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings of both the pyridine and chlorobenzene (B131634) moieties can participate in pi-pi stacking with aromatic amino acid residues in the target's binding site. The chlorine atom may also engage in halogen bonding, a specific type of non-covalent interaction.

Prediction of Key Interacting Residues and Binding Site Features

A critical outcome of docking studies is the prediction of key amino acid residues that form the binding site for this compound. These predictions are based on the proximity and geometry of the ligand relative to the amino acid side chains. Understanding these key residues provides a detailed map of the binding pocket and highlights the features essential for molecular recognition.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Glu, Ser, Thr |

| Pi-Pi Stacking | Phe, Tyr, Trp, His |

| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Hydrophobic Interactions | Ala, Val, Leu, Ile |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

Development of Models to Correlate Structural Descriptors with Mechanistic Outcomes (e.g., binding affinity for a specific enzyme)

QSAR models for this compound and its analogs can be developed to correlate various structural descriptors with mechanistic outcomes, such as the binding affinity for a particular enzyme. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). By analyzing a series of related compounds, a predictive model can be generated to estimate the activity of new, unsynthesized molecules.

Identification of Pharmacophoric Features for Mechanistic Biological Activity (if applicable, without reference to clinical data)

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For this compound, key pharmacophoric features likely include a hydrogen bond acceptor (the pyridine nitrogen), two aromatic rings, and a halogen bond donor (the chlorine atom). The relative distances and angles between these features are crucial for optimal interaction with a biological target.

| Pharmacophoric Feature | Chemical Moiety |

| Hydrogen Bond Acceptor | Pyridine Nitrogen |

| Aromatic Ring 1 | Pyridine Ring |

| Aromatic Ring 2 | Chlorobenzene Ring |

| Halogen Bond Donor | Chlorine Atom |

Mechanistic Studies of Biochemical Interactions and Molecular Targets

Enzyme Inhibition Mechanisms

Enzyme inhibition is a key mechanism through which small molecules can exert biological effects. The structural features of pyridin-3-yl 4-chlorobenzoate (B1228818), particularly the electrophilic character of the ester carbonyl and the potential for the 4-chlorophenyl group to mimic endogenous substrates, suggest that it could act as an enzyme inhibitor. Research on related compounds, such as inhibitors of farnesyl-protein transferase (FPT) and cyclin-dependent kinases (CDKs), highlights the importance of the pyridine (B92270) scaffold in enzyme binding. nih.govnih.gov

The kinetic analysis of enzyme inhibition provides crucial information about the mechanism of action of an inhibitor, classifying it as competitive, non-competitive, or uncompetitive. For instance, studies on the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which also contains a pyridine ring, have detailed the kinetic parameters of its activation by cytochrome P450 enzymes. nih.gov Human P450 2A6 was found to have the lowest KM value (118 µM) for the formation of keto aldehyde from NNK, indicating a high affinity for the enzyme. nih.gov While this study focuses on enzyme activation rather than inhibition, the kinetic principles are fundamental. A competitive inhibitor would typically increase the apparent KM of the enzyme for its substrate, a non-competitive inhibitor would decrease the Vmax without affecting KM, and an uncompetitive inhibitor would decrease both Vmax and KM.

Table 1: Kinetic Parameters of NNK Metabolism by Human P450 Enzymes nih.gov

| P450 Enzyme | Product | KM (µM) | kcat (min-1) |

| 2A6 | Keto aldehyde | 118 | Value not specified |

| 2A6 | Keto alcohol | ~118 | Lower than keto aldehyde |

| 2E1 | Keto alcohol | >1000 | High capacity |

| 2D6 | Keto alcohol | >1000 | High capacity |

| 3A4 | Keto aldehyde | >1000 | Not specified |

This table is based on data for a related pyridine-containing compound, NNK, and is illustrative of the types of kinetic data obtained in such studies.

The interaction of an inhibitor with the active site of an enzyme is governed by a combination of factors, including shape complementarity, hydrogen bonding, and hydrophobic interactions. For example, potent inhibitors of cyclin-dependent kinases (CDKs) featuring a 1H-pyrazolo[3,4-b]pyridine scaffold have been shown to bind in the ATP pocket, forming critical hydrogen bonds with backbone residues such as Leu83. nih.gov The 2,6-difluorophenyl substitution on these inhibitors was found to be crucial for their high inhibitory activity, suggesting that the electronic nature and steric bulk of the phenyl group are key determinants of binding affinity. nih.gov This suggests that the 4-chlorophenyl group of pyridin-3-yl 4-chlorobenzoate could similarly occupy a hydrophobic pocket within an enzyme's active site, potentially mimicking an endogenous substrate.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org In the context of 4-chlorobenzoate derivatives, studies on the dehalogenation of 4-chlorobenzoyl-CoA by 4-chlorobenzoyl-CoA dehalogenase have utilized chlorine KIEs to probe the transition state of the reaction. nih.govunm.edu A measured chlorine KIE of 1.0090 ± 0.0006 suggests that the cleavage of the C-Cl bond is part of the rate-determining step. nih.govunm.edu This indicates that the transition state for the dissociation of the chloride ion is sensitive to the chlorine isotope. nih.govunm.edu

Furthermore, deuterium (B1214612) labeling studies can provide insight into metabolic stability and reaction mechanisms. Replacing a C-H bond with a C-D bond can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. nih.gov For example, deuteration of the anticancer agent 3,3′-diselenodipropionic acid resulted in a compound with a higher therapeutic index, attributed to slower redox reactions and reduced inhibition of intracellular redox enzymes. nih.gov While specific deuterium labeling studies on this compound are not available, this principle suggests that deuteration of the pyridine or benzoate (B1203000) ring could be a strategy to modulate its metabolic fate and biological activity.

Receptor Binding Mechanisms

Beyond enzyme inhibition, small molecules can exert their effects by binding to cell surface or intracellular receptors. This binding can either activate or block the receptor's function, or in the case of allosteric modulators, fine-tune the receptor's response to its endogenous ligand.

The kinetics of ligand-receptor binding, including the rates of association (kon) and dissociation (koff), are increasingly recognized as critical determinants of a drug's in vivo efficacy. ibmc.msk.ru A longer residence time at the receptor, often a result of a slow koff, can lead to sustained pharmacological activity. ibmc.msk.ru While specific kinetic data for this compound are not available, the principles of ligand-receptor kinetics are broadly applicable. The binding of a ligand to its receptor is a dynamic process, and understanding these kinetics can aid in the rational design of molecules with desired therapeutic profiles. ibmc.msk.ru

Allosteric modulators bind to a site on a receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.gov This binding induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. nih.gov Positive allosteric modulators (PAMs) enhance the receptor's response, while negative allosteric modulators (NAMs) diminish it.

Research on a novel pyrazolo[4,3-b]pyridine derivative, VU0418506, has identified it as a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govresearchgate.net This finding highlights the potential of the pyridine scaffold to participate in allosteric binding. The discovery of VU0418506 stemmed from the exploration of amide bioisosteres of a picolinamide (B142947) core, leading to the novel pyrazolo[4,3-b]pyridine head group. nih.govresearchgate.net This suggests that the pyridin-3-yl moiety of this compound could potentially interact with allosteric sites on certain receptors, thereby modulating their function. The conformational changes induced by such binding are central to the allosteric effect and can be investigated using biophysical techniques such as X-ray crystallography and NMR spectroscopy.

Interactions with Biological Macromolecules

A thorough search of scientific databases and literature has yielded no specific studies detailing the direct interactions of this compound with biological macromolecules such as DNA, RNA, or proteins.

DNA/RNA Binding Studies (e.g., intercalation, groove binding)

There are no available research articles or data that investigate the potential for this compound to bind to DNA or RNA. Consequently, information regarding its mode of binding, such as intercalation between base pairs or binding within the major or minor grooves of nucleic acids, is not documented.

Protein-Ligand Interaction Analysis (excluding general biological activity)

While the broader class of pyridine derivatives has been explored for various biological activities, specific protein-ligand interaction analyses for this compound are not present in the reviewed literature. Molecular docking studies, biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry), or crystallographic studies detailing the binding of this specific compound to a protein target have not been found.

Structure-Activity Relationships (SAR) Focused on Molecular Mechanism

A critical aspect of understanding a compound's mechanism of action is the systematic analysis of its structure-activity relationships. However, for this compound, such studies focused on its molecular mechanism are not available in the public domain.

Systematic Modification of Pyridine and Chlorobenzoate Moieties to Probe Mechanistic Contributions

No published research could be located that describes the systematic chemical modification of the pyridine ring or the 4-chlorobenzoate portion of this compound to probe how these changes affect its interaction with specific molecular targets. Such studies are essential for understanding the contribution of each part of the molecule to its biological function at a mechanistic level.

Identification of Key Functional Groups for Specific Molecular Interactions

In the absence of detailed interaction studies, the key functional groups within this compound that are critical for any specific molecular interactions remain unidentified. The roles of the pyridine nitrogen, the ester linkage, and the chlorine atom on the benzoate ring in mediating specific binding events have not been experimentally determined or computationally modeled for this particular compound.

Derivatization and Advanced Synthetic Applications

Synthesis of Analogs and Homologs of Pyridin-3-yl 4-chlorobenzoate (B1228818)

The generation of analogs and homologs of Pyridin-3-yl 4-chlorobenzoate can be systematically approached by altering its three primary components: the pyridine (B92270) ring, the 4-chlorobenzoate group, and the ester linker.

The pyridine ring is a key pharmacophore in many biologically active compounds, and its modification can significantly impact molecular properties. nih.gov Introducing various functional groups onto the pyridine scaffold is a common strategy to create analogs. nih.gov Methods for achieving this include:

Substitution: The electronic properties and reactivity of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups. nih.gov For instance, the introduction of functional groups like methyl, methoxy, or halogens at different positions of the pyridine ring can be achieved through various synthetic methodologies. nih.govorganic-chemistry.org Late-stage functionalization techniques offer a powerful tool for modifying complex pyridine-containing molecules. researchgate.net

Heterocyclic Fusion: Fused ring systems can be constructed onto the pyridine core to create more complex and rigid structures. For example, the synthesis of pyrazolo[3,4-b]pyridines has been demonstrated from substituted aminopyrazoles. ijpsonline.com Another approach involves the construction of carbazole (B46965) units, which are found in numerous bioactive natural products. oregonstate.edu

The following table outlines potential modifications to the pyridine ring and the synthetic methods that could be employed.

| Modification Type | Example Substituent/Fused Ring | Potential Synthetic Method |

| Substitution | Alkyl, Aryl | Purple light-promoted radical coupling of bromopyridines with Grignard reagents. organic-chemistry.org |

| Halogen | Late-stage halogenation via a modified Zincke ring-opening reaction. researchgate.net | |

| Amino | Chichibabin amination or nucleophilic aromatic substitution. | |

| Heterocyclic Fusion | Pyrazole | Reaction of substituted aminopyrazoles with β-diketones. ijpsonline.com |

| Carbazole | Cyclization of alkynyl anilines with 3-triflato-2-pyrones. oregonstate.edu |

The 4-chlorobenzoate portion of the molecule offers numerous avenues for modification to generate a library of analogs.

Halogen Variations: The chlorine atom can be replaced with other halogens (F, Br, I) to study the effect of halogen bonding and electronic properties. This can be achieved by starting with the corresponding 4-halobenzoyl chloride in the initial esterification reaction.

Benzoic Acid Derivatives: A wide range of commercially available or synthetically accessible benzoic acid derivatives can be used in place of 4-chlorobenzoic acid. This allows for the introduction of various substituents on the phenyl ring, such as alkyl, alkoxy, nitro, and cyano groups. For example, pyridin-4-ylmethyl 4-aminobenzoate (B8803810) has been synthesized, demonstrating the feasibility of introducing an amino group. researchgate.net

The table below illustrates potential modifications to the 4-chlorobenzoate moiety.

| Modification Type | Example Substituent | Starting Material for Synthesis |

| Halogen Variation | Fluorine | 4-Fluorobenzoyl chloride |

| Bromine | 4-Bromobenzoyl chloride | |

| Iodine | 4-Iodobenzoyl chloride | |

| Benzoic Acid Derivatives | Amino | 4-Aminobenzoic acid |

| Nitro | 4-Nitrobenzoic acid | |

| Methoxy | 4-Methoxybenzoic acid | |

| Methyl | 4-Methylbenzoic acid |

Linker Reversal (Amide Formation): Instead of an ester, an amide linkage can be formed by reacting 3-aminopyridine (B143674) with 4-chlorobenzoyl chloride, or 3-pyridylcarbonyl chloride with 4-chloroaniline.

Spacer Insertion: Aliphatic or other functionalized linkers can be inserted between the pyridine and benzoate (B1203000) moieties. For instance, instead of 3-hydroxypyridine (B118123), a (pyridin-3-yl)methanol could be used, resulting in a methylene (B1212753) spacer. The length and nature of these linkers can be systematically varied to optimize biological activity or other desired properties, a strategy commonly employed in drug discovery. caltech.edu The use of linkers is crucial in the design of molecules for targeted drug delivery. nih.gov

This compound as a Precursor in Multi-Step Syntheses

Beyond simple derivatization, this compound can serve as a valuable starting material or intermediate in more complex, multi-step synthetic sequences.

While specific examples starting from this compound are not extensively documented, the reactivity of its constituent parts suggests potential applications in cascade or tandem reactions. For instance, the pyridine ring could potentially undergo a dearomatization-cycloaddition-rearomatization sequence, a strategy that has been used for the skeletal editing of pyridines to form substituted benzenes and naphthalenes. nih.gov

The inherent structure of this compound makes it a potential precursor for the synthesis of more complex heterocyclic systems.

Intramolecular Cyclizations: With appropriate modifications, intramolecular cyclization reactions could be induced. For example, if a suitable ortho-substituent were present on the pyridine ring, a cyclization onto the ester carbonyl could be envisioned to form a fused lactone-like structure.

Cross-Coupling Reactions: The chloro-substituent on the benzoate ring can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of aryl, vinyl, or amino substituents, leading to the formation of more complex biaryl or other extended conjugated systems. A general strategy for synthesizing N-acyl carbazoles involves the copper-catalyzed reaction of cyclic diaryliodonium salts with amides, showcasing a modern approach to forming fused heterocyclic systems. beilstein-journals.org

Chemo- and Regioselective Functionalization of this compound

The selective functionalization of this compound is a nuanced challenge due to the presence of multiple reactive sites. The primary locations for functionalization include the pyridine ring, which is generally electron-deficient, the chloro-substituted benzene (B151609) ring, and the ester linkage susceptible to nucleophilic attack.

Functionalization of the 4-Chlorobenzoate Moiety:

The chlorine atom on the benzoate ring is a prime site for nucleophilic aromatic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for introducing new carbon-carbon and carbon-heteroatom bonds with high regioselectivity at the C4-position of the benzoate ring.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura and Heck coupling reactions are cornerstone methods in modern organic synthesis for the formation of biaryl compounds and substituted alkenes, respectively. The chloro-substituent on the benzoate ring of this compound can serve as a handle for such transformations.

A pertinent example is the Suzuki-Heck relay reaction involving methyl-4-chlorobenzoate and 3-chloropyridine (B48278), which are structurally analogous to the two main components of the title compound. This reaction demonstrates the feasibility of a sequential coupling, first at the chloro-position of the benzoate ring and subsequently at a reactive site on the pyridine ring. rsc.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Structurally Related Scaffolds

| Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Reference |

| Suzuki Coupling | Methyl-4-chlorobenzoate, Vinylboronic acid pinacol (B44631) ester | Pd-Cy*Phine | Methyl 4-vinylbenzoate | ~11 | rsc.org |

| Heck Coupling | 4-Chloroanisole, Styrene | Pd(OAc)₂, Ligand | 4-Methoxy-stilbene | >95 | researchgate.netresearchgate.net |

| Suzuki Coupling | 3,5-Dichloroisothiazole-4-carbonitrile, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 90 | nih.gov |

Functionalization of the Pyridine Ring:

The pyridine ring presents its own set of challenges and opportunities for selective functionalization. Its electron-deficient nature makes it susceptible to nucleophilic attack, but also a suitable candidate for directed metalation reactions.

Directed ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.ca In this compound, both the pyridine nitrogen and the ester group can potentially direct the metalation to specific positions. The pyridine nitrogen typically directs metalation to the C2 or C4 positions. However, the ester group at the 3-position could influence this regioselectivity. unblog.frharvard.edu

Studies on related pyridine derivatives have shown that with appropriate directing groups and strong bases like lithium amides, specific C-H bonds on the pyridine ring can be activated for reaction with various electrophiles. harvard.edu

Table 2: Potential Regioselective Functionalization via Directed ortho-Metalation (DoM) on Pyridine Scaffolds

| Pyridine Substrate | Directing Group | Position of Metalation | Electrophile | Product | Reference |

| 3-Substituted Pyridine | Amide | C4 | Various | 3,4-Disubstituted Pyridine | uwindsor.ca |

| 2-Substituted Pyridine | Methoxy | C3 | Various | 2,3-Disubstituted Pyridine | uwindsor.ca |

| 2-(Pyridin-3-yl)benzoic acid | Carboxylate | C3 of Pyridine | SiMe₃Cl | 3-Silyl-2-(pyridin-3-yl)benzoic acid | unblog.fr |

Functionalization via Pyridyne Intermediates:

The generation of pyridyne intermediates from di-halo or halo-triflate substituted pyridines offers another route to functionalized pyridines. Trapping of these highly reactive intermediates with nucleophiles or in cycloaddition reactions can lead to di- or tri-substituted pyridine derivatives in a highly controlled manner. nih.gov

Development of Novel Reagents or Catalysts Incorporating the this compound Scaffold

The structural motifs within this compound, namely the pyridyl and benzoate groups, are common components of ligands used in catalysis. By strategically modifying this scaffold, it is possible to develop novel reagents or ligands for catalytic applications.

Phosphine (B1218219) Ligands from Pyridin-3-ol:

One of the most prominent classes of ligands in homogeneous catalysis is phosphines. The pyridin-3-ol portion of the scaffold is a viable starting material for the synthesis of pyridylphosphine ligands. The synthesis often involves the reaction of a lithiated pyridine derivative with a chlorophosphine. d-nb.inforesearchgate.net These P,N-type ligands, which combine a soft phosphorus donor with a hard nitrogen donor, have unique electronic and steric properties that are beneficial in a variety of catalytic transformations, including cross-coupling reactions. d-nb.infonih.gov

The synthesis of phosphine ligands from halogenated pyridines is a well-established methodology. rsc.org For instance, a bromo- or chloro-substituted pyridin-3-ol could be converted to a diphenylphosphine (B32561) derivative, which could then be esterified with 4-chlorobenzoyl chloride to generate a ligand incorporating the core structure of this compound.

Table 3: Synthesis of Pyridylphosphine Ligands from Pyridine Precursors

| Pyridine Precursor | Reagent | Product | Application | Reference |

| 2-Bromopyridine | 1. n-BuLi, 2. PPh₂Cl | 2-(Diphenylphosphino)pyridine | Ligand for Cross-Coupling | d-nb.info |

| 3-Pyridyl Magnesium Bromide | PCl₃ | Tris(3-pyridyl)phosphine | Multidentate Ligand | researchgate.net |

| 2,6-Bis(chloromethyl)pyridine | KHPPh₂ | 2,6-Bis(diphenylphosphinomethyl)pyridine | Pincer Ligand | researchgate.net |

The resulting ligands could be used to form transition metal complexes with potential applications in reactions such as Suzuki-Miyaura coupling, Heck coupling, and amination reactions. researchgate.netwikipedia.orglibretexts.org The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by further functionalization of the 4-chlorobenzoate ring.

Advanced Analytical Methodologies for Studying Pyridin 3 Yl 4 Chlorobenzoate

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For a molecule like Pyridin-3-yl 4-chlorobenzoate (B1228818), which possesses both a polar pyridine (B92270) moiety and a non-polar chlorobenzoate group, a range of chromatographic techniques can be employed for its high-purity isolation and detailed analysis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and conducting quantitative analysis of Pyridin-3-yl 4-chlorobenzoate. Due to the compound's structure, reversed-phase HPLC (RP-HPLC) is the most common approach.